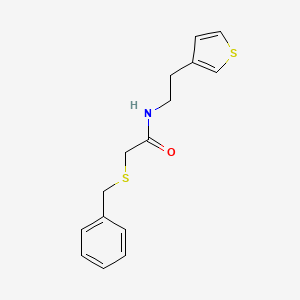

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The molecular weight of 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide is 291.43. More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Chemical Reactions Analysis

The chemical reactivity of similar compounds facilitates the synthesis of diverse heterocyclic derivatives, such as pyrazole, thiazole, thiadiazole, and thiophene . This underscores the chemical versatility and potential utility in medicinal chemistry and drug design .Aplicaciones Científicas De Investigación

Antimicrobial Activity

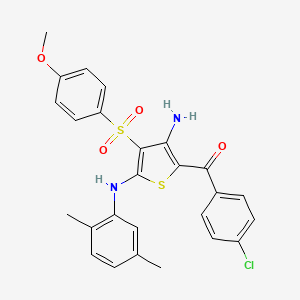

Research on structurally similar compounds to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide has shown promising antimicrobial properties. Studies have demonstrated that certain acetamide derivatives exhibit significant antimicrobial activity. For instance, novel sulphonamide derivatives have displayed good antimicrobial activity, with specific compounds showing high activity against various strains (Fahim & Ismael, 2019).

Antitumor Activity

The exploration of acetamide derivatives for antitumor activity has yielded positive results. Research has identified that some benzothiazole derivatives bearing different heterocyclic rings have shown considerable anticancer activity against various cancer cell lines. This includes compounds that demonstrated significant efficacy in vitro against human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibition

The inhibition of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT) is a potential therapeutic approach for treating diseases involving ACAT-1 overexpression. Compounds structurally related to 2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide, such as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, have been identified as potent inhibitors of human ACAT-1, exhibiting significant selectivity over ACAT-2 (Shibuya et al., 2018).

Chemoselective Synthesis

The chemoselective synthesis of intermediates for antimalarial drugs has been another application of acetamide derivatives. Research has demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using specific catalysts, which is a crucial step in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Insecticidal Properties

Certain acetamide derivatives have been assessed for their insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. Innovative heterocycles incorporating a thiadiazole moiety have shown promising results in this area, highlighting the potential for developing new insecticidal compounds (Fadda et al., 2017).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of various organic compounds .

Mode of Action

It’s known that similar compounds participate in catalytic reactions, such as the protodeboronation of pinacol boronic esters . This process involves a radical approach and results in the formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of various organic compounds, suggesting they may play a role in multiple biochemical pathways .

Result of Action

Similar compounds have been used in the synthesis of various organic compounds, suggesting they may have significant effects at the molecular and cellular levels .

Action Environment

It’s known that similar compounds have been used in various chemical reactions, suggesting that factors such as temperature, ph, and the presence of other chemicals may influence their action .

Propiedades

IUPAC Name |

2-benzylsulfanyl-N-(2-thiophen-3-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NOS2/c17-15(16-8-6-14-7-9-18-10-14)12-19-11-13-4-2-1-3-5-13/h1-5,7,9-10H,6,8,11-12H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHXMMHEKMXKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NCCC2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-N-(2-(thiophen-3-yl)ethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/no-structure.png)

![Ethyl 5-[(4-ethenylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2462307.png)